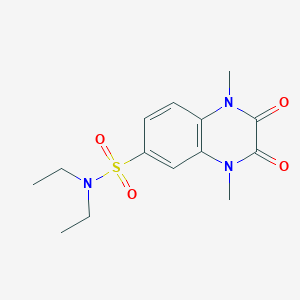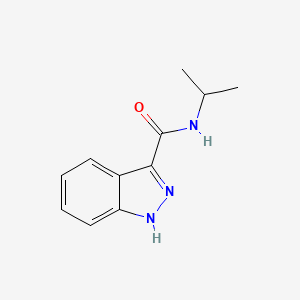
N,N-diethyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is an organic compound with a complex structureThis compound is characterized by its unique quinoxaline scaffold, which contributes to its diverse chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves multiple steps. One common method includes the reaction of appropriate quinoxaline derivatives with sulfonamide reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure consistent quality and efficiency. Key parameters such as temperature, pressure, and reaction time are carefully monitored to maximize the output while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pH, are adjusted to favor the desired transformation. For example, oxidation reactions may require acidic conditions, while reduction reactions might be performed under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction can lead to the formation of more saturated compounds .
Scientific Research Applications
N,N-diethyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of metabolic disorders like diabetes.
Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active pocket, leading to effective inhibition. This mechanism is particularly relevant in its role as a dipeptidyl peptidase-IV (DPP-4) inhibitor, which is significant in the regulation of blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: This compound shares a similar quinoxaline scaffold but differs in its substituents, leading to variations in its chemical and biological properties.
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another compound with a related structure, used in different applications such as feed additives and pharmaceuticals.
Uniqueness
N,N-diethyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is unique due to its specific combination of functional groups and its ability to inhibit DPP-4 effectively. This makes it a valuable compound in medicinal chemistry, particularly for developing treatments for metabolic disorders .
Properties
Molecular Formula |
C14H19N3O4S |
|---|---|
Molecular Weight |
325.39 g/mol |
IUPAC Name |
N,N-diethyl-1,4-dimethyl-2,3-dioxoquinoxaline-6-sulfonamide |
InChI |
InChI=1S/C14H19N3O4S/c1-5-17(6-2)22(20,21)10-7-8-11-12(9-10)16(4)14(19)13(18)15(11)3/h7-9H,5-6H2,1-4H3 |
InChI Key |
GDAYRMFHFZCKEP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(C(=O)C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-7-[(4-methylphenyl)amino]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11068554.png)

![7'-Amino-1-benzyl-2'-[(2-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile](/img/structure/B11068565.png)
![N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenylpropanehydrazide](/img/structure/B11068568.png)
![(7aR)-3-(4-ethoxyphenyl)-6-methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11068577.png)
![methyl S-benzyl-N-({[N-(phenylcarbonyl)glycyl]oxy}acetyl)cysteinate](/img/structure/B11068588.png)

![1-(3,4-Dimethoxybenzyl)-3-(4-methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea](/img/structure/B11068601.png)
![9'-bromo-2'-(4-methylphenyl)-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B11068605.png)
![N-(4-methoxybenzyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11068615.png)
![5-nitro-6-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]pyrimidine-2,4-diol](/img/structure/B11068619.png)
![methyl 4-[({(2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl}carbonyl)amino]benzoate](/img/structure/B11068627.png)

![1-(2-bromoethyl)-5'-(3-chlorophenyl)-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11068643.png)
